molecular formula C11H11N3O2 B11891676 N-Methyl-N-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 60512-92-7

N-Methyl-N-(4-oxoquinazolin-3(4H)-yl)acetamide

カタログ番号: B11891676
CAS番号: 60512-92-7
分子量: 217.22 g/mol
InChIキー: AASCYPNRMHNHTP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Methyl-N-(4-oxoquinazolin-3(4H)-yl)acetamide is a chemical compound of significant interest in medicinal chemistry research, built upon the privileged quinazolin-4(3H)-one scaffold. This scaffold is recognized for its wide spectrum of pharmacological activities, particularly in the development of anticancer and antimicrobial agents . Quinazolinone derivatives are extensively investigated as protein kinase inhibitors, a class of enzymes critical for regulating cell cycle progression, division, and proliferation . Specifically, derivatives featuring an acetamide moiety at the N-3 position, similar to this compound, have been designed to act as inhibitors for key enzymatic targets such as Cyclin-Dependent Kinases (CDKs) and the PI3K-δ enzyme . Inhibition of these targets represents a promising strategy in oncological research, as it can lead to the suppression of tumor growth . Furthermore, structural analogs of this compound have demonstrated potent in vitro antimicrobial activity against various bacterial and fungal strains, comparable to standard drugs like ciprofloxacin and fluconazole . The incorporation of the methyl group on the acetamide nitrogen is a strategic modification that can influence the compound's physicochemical properties and its interaction with biological targets. This product is intended for research purposes, such as in vitro biological screening, mechanism of action studies, and as a building block in the synthesis of novel chemical entities for drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

60512-92-7

分子式

C11H11N3O2

分子量

217.22 g/mol

IUPAC名

N-methyl-N-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C11H11N3O2/c1-8(15)13(2)14-7-12-10-6-4-3-5-9(10)11(14)16/h3-7H,1-2H3

InChIキー

AASCYPNRMHNHTP-UHFFFAOYSA-N

正規SMILES

CC(=O)N(C)N1C=NC2=CC=CC=C2C1=O

製品の起源

United States

準備方法

合成経路と反応条件

N-メチル-N-(4-オキソキナゾリン-3(4H)-イル)アセトアミドの合成は、通常、特定の条件下で4-オキソキナゾリンとN-メチルアセトアミドを反応させることから始まります。この反応は、通常、触媒の存在下、制御された温度と圧力下で行われ、目的の生成物が、高収率かつ高純度で得られることを保証します。

工業生産方法

工業的な環境では、N-メチル-N-(4-オキソキナゾリン-3(4H)-イル)アセトアミドの製造は、自動化された反応器を用いた大規模合成を行う場合があります。このプロセスには、混合、加熱、精製などのステップが含まれ、化合物が意図した用途に必要な仕様を満たしていることを保証します。

化学反応の分析

反応の種類

N-メチル-N-(4-オキソキナゾリン-3(4H)-イル)アセトアミドは、以下を含む様々な化学反応を起こす可能性があります。

    酸化: この反応は、酸素の付加または水素の除去を伴い、多くの場合、より複雑な分子の形成につながります。

    還元: この反応は、水素の付加または酸素の除去を伴い、より単純な分子の形成につながります。

    置換: この反応は、ある官能基を別の官能基で置き換えることを伴い、化合物の性質を変えることができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、反応を促進するための様々な触媒などがあります。これらの反応の条件は、通常、最適な結果が得られるように、制御された温度、圧力、およびpHレベルを伴います。

形成される主な生成物

これらの反応で形成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はキナゾリン誘導体の形成につながる可能性があり、還元はより単純なアミド化合物を生じさせる可能性があります。

科学的研究の応用

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of N-Methyl-N-(4-oxoquinazolin-3(4H)-yl)acetamide and its derivatives. For instance, compounds derived from this structure have shown significant activity against various bacterial strains, comparable to standard antibiotics such as ciprofloxacin and fluconazole . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or protein function.

Anticancer Potential

The anticancer properties of N-Methyl-N-(4-oxoquinazolin-3(4H)-yl)acetamide have been investigated through in vitro assays. One study reported that certain derivatives exhibited cytotoxic effects against cancer cell lines, with some compounds demonstrating better efficacy than established chemotherapeutic agents like 5-fluorouracil . The structure-activity relationship (SAR) studies suggest that modifications on the quinazoline ring can enhance anticancer activity.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of N-Methyl-N-(4-oxoquinazolin-3(4H)-yl)acetamide to various biological targets, including enzymes involved in cancer progression and microbial resistance mechanisms. These studies help in understanding how structural variations affect biological activity, guiding further modifications for improved efficacy .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant activity against bacteria
AnticancerCytotoxic effects on cancer cell lines
Molecular DockingPredictive binding affinities

作用機序

N-メチル-N-(4-オキソキナゾリン-3(4H)-イル)アセトアミドの作用機序は、細胞内の特定の分子標的および経路との相互作用を伴います。この化合物は、酵素または受容体に結合し、その活性を調節し、様々な生物学的効果をもたらす可能性があります。関与する正確な分子標的および経路は、特定の用途と使用のコンテキストによって異なります。

類似化合物との比較

Table 1: Key Structural Analogs and Their Properties

Compound ID/Name Substituents (R1, R2) Molecular Weight Melting Point (°C) Yield (%) Biological Activity Reference
(E)-11m () R1: Benzodioxol-5-yl; R2: 4-MeOPh 455.19 314–317 29.54 Anticancer
(E)-11n () R1: 3-MeOPh; R2: 4-MeOPh 441.47 280–282 41.2 Anticancer
11r () R1: 3-NO2Ph; R2: 4-ClPh 460.34 325–328 47.9 Anticancer
2-(4-Oxoquinazolin-3-yl)-N-(thiazol-2-yl)acetamide () R2: Thiazol-2-yl 286.31 N/A N/A Antitubercular (InhA inhibition)
N-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide () Piperazine-chloroacetyl side chain 493.87 316–318 56.22 Antimicrobial/anticancer

Influence of Substituents on Physicochemical Properties

  • Melting Points : Electron-withdrawing groups (e.g., nitro in 11r) correlate with higher melting points (>300°C), suggesting enhanced crystallinity and stability . Methoxy-substituted analogs (e.g., 11n) exhibit lower melting points (~280°C), likely due to reduced intermolecular interactions .
  • Synthetic Yields : Reactions with electron-rich aldehydes (e.g., benzodioxole in 11m) require longer reflux times (18–43 hours) but yield moderate products (29–60%) . Chloro- and bromo-substituted derivatives (e.g., 11s in ) achieve higher yields (56%) under similar conditions, possibly due to improved reactivity .

Divergent Therapeutic Targets

  • Cancer vs. Tuberculosis: While styryl-quinazolinones () prioritize anticancer mechanisms, thiazole- and piperazine-containing derivatives () are optimized for antimicrobial targets. This highlights the role of side-chain modifications in redirecting biological specificity .

生物活性

N-Methyl-N-(4-oxoquinazolin-3(4H)-yl)acetamide is a compound belonging to the quinazoline family, notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, and potential therapeutic applications based on various studies and findings.

Chemical Structure and Synthesis

The chemical structure of N-Methyl-N-(4-oxoquinazolin-3(4H)-yl)acetamide features a quinazolinone moiety with a methyl group and an acetamide functional group. The general structure can be represented as follows:

N Methyl N 4 oxoquinazolin 3 4H yl acetamide\text{N Methyl N 4 oxoquinazolin 3 4H yl acetamide}

Synthesis Methods

The synthesis of this compound typically involves amidation reactions where acetic acid derivatives react with amines. Common methods include:

  • Direct Amidation : Reacting acetic acid derivatives with amines under specific conditions.
  • Cyclization Reactions : Utilizing precursors that facilitate the formation of the quinazoline ring.

Antimicrobial Activity

Research has indicated that N-Methyl-N-(4-oxoquinazolin-3(4H)-yl)acetamide exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating efficacy in inhibiting growth and reducing viability.

Microbial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

Anticancer Activity

The compound has also shown promising results in anticancer studies. It was evaluated for cytotoxicity against various cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)
  • Leukemia (HL-60)

In vitro studies revealed that N-Methyl-N-(4-oxoquinazolin-3(4H)-yl)acetamide induced apoptosis in cancer cells through caspase activation pathways.

Cell Line IC50 (µM) Mechanism of Action
MCF-710Apoptosis via caspase activation
A54915Cell cycle arrest
HL-6012Induction of oxidative stress

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of N-Methyl-N-(4-oxoquinazolin-3(4H)-yl)acetamide with various biological targets. These studies suggest that the compound interacts effectively with proteins involved in disease pathways, enhancing its potential as a therapeutic agent.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    • A study published in ResearchGate demonstrated that derivatives of quinazolinones, including N-Methyl-N-(4-oxoquinazolin-3(4H)-yl)acetamide, exhibited strong antibacterial activity against drug-resistant strains of bacteria .
  • Anticancer Mechanism Investigation :
    • Research conducted on the cytotoxic effects of this compound indicated that it could significantly reduce cell viability in cancer cell lines through apoptosis induction mechanisms .
  • ADMET Properties :
    • In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions suggest favorable pharmacokinetic profiles for N-Methyl-N-(4-oxoquinazolin-3(4H)-yl)acetamide, indicating low toxicity and good bioavailability .

Q & A

Q. How can reaction conditions be optimized for synthesizing N-Methyl-N-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives?

Answer: Synthesis optimization involves adjusting molar ratios of reactants, reaction time, and temperature. For example:

  • Molar ratios : A 1:6.4 ratio of quinazolinone precursor to aldehyde under reflux conditions yielded 29.5% of a styryl-substituted derivative (compound 11m) . Higher ratios (e.g., 1:14.7 for bromo-substituted derivatives) improved yields to 56.2% (compound 11s) .
  • Reaction time : Extended reflux durations (e.g., 43 hours for para-methoxy styryl derivatives) increased yields to 60% (compound 11o) .
  • Catalyst selection : Microwave-assisted synthesis reduced reaction times for sulfonamide derivatives, enhancing efficiency .
    Key tools : Monitor progress via TLC, and purify using column chromatography. Confirm purity via melting point analysis and NMR .

Q. What spectroscopic methods are critical for characterizing N-Methyl-N-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives?

Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., styryl vinyl protons at δ 6.8–7.5 ppm) and carbonyl carbons (δ 165–170 ppm) .
  • EI-MS : Validates molecular weight (e.g., m/z 455.19 for compound 11m) and fragmentation patterns .
  • IR spectroscopy : Confirms amide C=O stretches (~1678 cm⁻¹) and NH vibrations (~3291 cm⁻¹) .
    Advanced tip : Use DEPT-135 NMR to distinguish CH₂/CH₃ groups in complex derivatives .

Q. What preliminary biological assays are used to screen derivatives for activity?

Answer:

  • In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HepG2, MCF-7) to determine IC₅₀ values .
  • Anti-inflammatory screening : Carrageenan-induced paw edema models in rats, comparing ulcerogenicity to Diclofenac .
  • Enzyme inhibition : Assay SARS-CoV-2 3CL protease inhibition (e.g., IC₅₀ = 116.73 μM for hybrid pharmacophore derivatives) .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) guide the design of derivatives with enhanced pharmacological profiles?

Answer:

  • Electron-withdrawing groups : Bromo or nitro substituents at position 6 increase cytotoxicity (e.g., compound 11s, IC₅₀ = 12.4 μM) .
  • Hydrophobic interactions : 4-Methoxyphenyl or indole moieties improve binding to hydrophobic enzyme pockets (e.g., SARS-CoV-2 protease) .
  • Hybrid pharmacophores : Combining quinazolinone with thiazole or oxadiazole scaffolds enhances anti-inflammatory activity and reduces ulcerogenicity .
    Methodology : Use molecular docking (AutoDock Vina) to predict binding affinities to COX-2 or 3CL protease .

Q. How to resolve contradictions in spectral data for structurally similar derivatives?

Answer:

  • Case study : For compounds with overlapping 1H NMR peaks (e.g., para- vs. meta-methoxy styryl protons), use NOESY to identify spatial correlations between aromatic protons and adjacent groups .
  • Mass spectral anomalies : Discrepancies in [M+] peaks (e.g., calculated vs. observed m/z for compound 11s) may arise from isotopic interference (e.g., bromine’s 79/81 Da split). Use high-resolution MS (HRMS) for resolution .

Q. What strategies improve the pharmacokinetic profile of quinazolinone derivatives?

Answer:

  • Solubility enhancement : Introduce polar groups (e.g., sulfonamide or pyridyl) via N-alkylation or sulfonation .
  • Metabolic stability : Replace labile esters with amides or ethers. For example, replacing acetyl groups with trifluoromethyl reduces CYP450-mediated oxidation .
  • Bioavailability : Nanoformulation (liposomes or PLGA nanoparticles) improves absorption in preclinical models .

Q. How to validate target engagement in mechanistic studies?

Answer:

  • Crystallography : Resolve X-ray structures of derivatives bound to targets (e.g., rat Autotaxin at 1.49 Å resolution) .
  • SPR assays : Measure real-time binding kinetics (KD values) for derivatives interacting with enzymes like COX-2 .
  • Knockout models : Use CRISPR-edited cell lines to confirm dependency on specific pathways (e.g., EGFR or PI3K) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。